molecular formula C14H25NO5 B12313295 N-Boc-O-5-hexen-1-yl-L-serine

N-Boc-O-5-hexen-1-yl-L-serine

Cat. No.: B12313295
M. Wt: 287.35 g/mol
InChI Key: JAMRXNDSRQGRJI-UHFFFAOYSA-N
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Description

N-Boc-O-5-hexen-1-yl-L-serine is a compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is a derivative of L-serine, where the hydroxyl group is protected with a tert-butoxycarbonyl (Boc) group and the amino group is substituted with a 5-hexen-1-yl group. This compound is often used as a building block in organic synthesis and peptide chemistry.

Preparation Methods

The synthesis of N-Boc-O-5-hexen-1-yl-L-serine typically involves the protection of the amino group of L-serine with a Boc group and the substitution of the hydroxyl group with a 5-hexen-1-yl group. The Boc protection can be achieved using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH) to facilitate the formation of the Boc-protected amine .

Chemical Reactions Analysis

N-Boc-O-5-hexen-1-yl-L-serine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and acids like hydrochloric acid (HCl) for Boc deprotection .

Scientific Research Applications

N-Boc-O-5-hexen-1-yl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-O-5-hexen-1-yl-L-serine involves its ability to act as a protected amino acid derivative. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

N-Boc-O-5-hexen-1-yl-L-serine can be compared with other Boc-protected amino acids and derivatives, such as:

    N-Boc-L-serine: Similar in structure but lacks the 5-hexen-1-yl group.

    N-Boc-L-alanine: Another Boc-protected amino acid with different side chain properties.

    N-Boc-L-phenylalanine: Contains a phenyl group instead of the 5-hexen-1-yl group.

The uniqueness of this compound lies in its 5-hexen-1-yl group, which provides additional reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

3-hex-5-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H25NO5/c1-5-6-7-8-9-19-10-11(12(16)17)15-13(18)20-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)

InChI Key

JAMRXNDSRQGRJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCCCC=C)C(=O)O

Origin of Product

United States

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